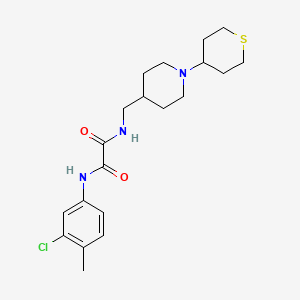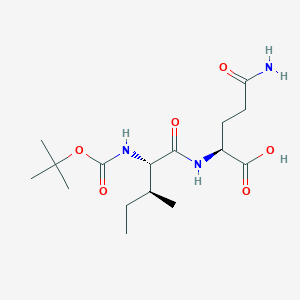
N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine” is a chemical compound that is often used in the field of organic synthesis. It is typically used for the protection of amino groups . The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups .
Synthesis Analysis
The synthesis of “N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine” involves the use of the tert-butyloxycarbonyl (Boc) group for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Deprotection of the N-Boc group can be achieved using oxalyl chloride in methanol .
Molecular Structure Analysis
The molecular structure of “N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine” is complex and involves several functional groups. The compound has a molecular formula of C11H21NO4 and a monoisotopic mass of 231.147064 Da .
Chemical Reactions Analysis
The chemical reactions involving “N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine” are complex and involve several steps. The N-Boc group can be deprotected using various methods, including the use of trifluoroacetic acid (TFA), metal catalysts, acetylchloride in methanol, and HCl in organic solvents .
Physical And Chemical Properties Analysis
“N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine” has a density of 1.1±0.1 g/cm3, a boiling point of 339.7±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . It also has an enthalpy of vaporization of 67.6±6.0 kJ/mol and a flash point of 159.2±28.4 °C .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine is used in the synthesis of complex molecules. For example, Pawełczak et al. (1989) described the synthesis of oligo(gamma-glutamyl) conjugates of N10-propargyl-5,8-dideazafolic acid using the tert-butyl group as a carboxyl protecting group, which is crucial in preventing transpeptidation during synthesis (Pawełczak et al., 1989).
- Qu et al. (2009) synthesized chiral methylpropargyl ester monomers containing amino acid moieties, including N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine. These polymers demonstrated unique helical structures and solubility characteristics (Qu, Sanda, & Masuda, 2009).
Applications in Peptide Chemistry
- N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine is a valuable building block in peptide chemistry. For instance, it is used for the protection of carboxamide groups in peptides, as described by Sakura, Hirose, and Hashimoto (1985), which is a crucial step in peptide synthesis (Sakura, Hirose, & Hashimoto, 1985).
Utility in Analytical Chemistry
- In analytical chemistry, this compound is used for the synthesis of specific derivatives for chromatographic analysis. For example, Fortier, Tenaschuk, and Mackenzie (1986) used tert-butoxycarbonyl derivatives for gas chromatography micro-assay of amino acids, showcasing its utility in analytical methods (Fortier, Tenaschuk, & Mackenzie, 1986).
Role in Protein Research
- N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine derivatives have also been utilized in protein research. Chen et al. (2015) used O-tert-Butyltyrosine, a derivative, as an NMR tag for studying high-molecular-weight systems and measuring ligand binding affinities, highlighting its potential in biophysical studies (Chen et al., 2015).
Safety And Hazards
“N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .
Orientations Futures
“N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine” has potential applications in the field of gene or drug delivery. It can be covalently linked to vectors to increase their transfection activity and reduce toxicity . Future research may focus on improving the synthesis process and exploring its potential applications in medicine and other fields .
Propriétés
IUPAC Name |
(2S)-5-amino-2-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O6/c1-6-9(2)12(19-15(24)25-16(3,4)5)13(21)18-10(14(22)23)7-8-11(17)20/h9-10,12H,6-8H2,1-5H3,(H2,17,20)(H,18,21)(H,19,24)(H,22,23)/t9-,10-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHBBLAAKUFQTQ-NHCYSSNCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-((2,5-Dichlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2696860.png)
![6-((2,4-dichlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2696862.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B2696863.png)
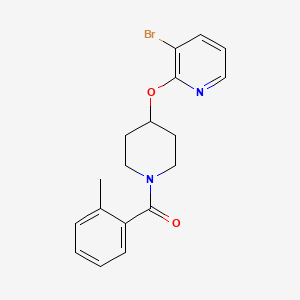
![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)
![methyl 5-chloro-1-phenyl-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2696866.png)
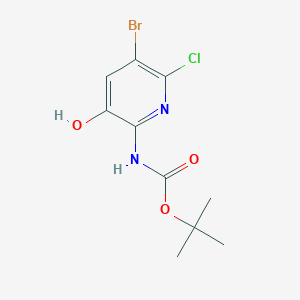
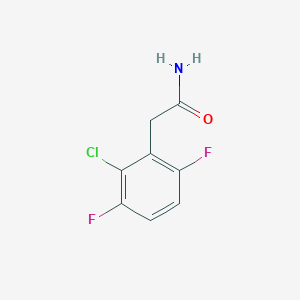
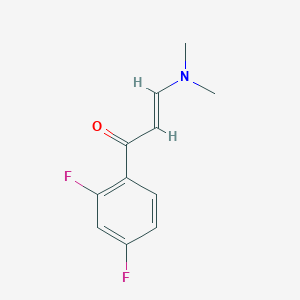
![5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2696873.png)
![1-(2,3-dimethylphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2696874.png)
![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2696875.png)
